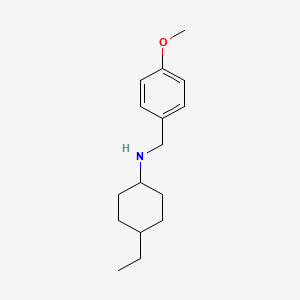
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole, also known as DPhOx, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. In anticancer activity, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In antituberculosis and antimalarial activities, this compound has been found to inhibit the growth of the respective pathogens by targeting specific enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and neuroprotective activities. In antioxidant activity, this compound has been found to scavenge free radicals and protect cells from oxidative damage. In anti-inflammatory activity, this compound has been found to inhibit the production of inflammatory cytokines and reduce inflammation. In neuroprotective activity, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has several advantages for lab experiments such as high purity, high yield, and easy synthesis method. However, this compound also has some limitations such as low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole research such as the development of novel anticancer, antituberculosis, and antimalarial drugs, the synthesis of functional materials for various applications, and the exploration of its potential as a neuroprotective agent. Additionally, the investigation of its mechanism of action and the optimization of its pharmacokinetics are also important future directions for this compound research.
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and to develop novel applications.
Synthesis Methods
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole can be synthesized through a reaction between 3,4-dimethoxybenzohydrazide and 2-phenylacetic acid, followed by cyclization with phosphorus oxychloride. This method yields high purity and high yield of this compound.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer, antituberculosis, and antimalarial activities. In materials science, this compound has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-21-15-10-9-14(12-16(15)22-2)18-19-17(23-20-18)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDNDZSGEYAHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5730359.png)
![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
![methyl 1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5730377.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)

![2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)



![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)

![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)
